molecular formula C12H13NOS B13096893 4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione

4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione

Cat. No.: B13096893
M. Wt: 219.30 g/mol
InChI Key: PQTBFWJIEXDOPW-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs. This compound features an indole ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione typically involves the condensation of indole derivatives with appropriate reagents. One common method includes the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to yield the desired indole product . The reaction conditions often involve ambient temperature for the initial condensation, followed by heating at elevated temperatures (e.g., 190°C) for several hours .

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(1H-indol-1-yl)butane-1-thione involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The compound’s ability to undergo electrophilic substitution also allows it to interact with biological macromolecules .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-hydroxy-1-indol-1-ylbutane-1-thione

InChI

InChI=1S/C12H13NOS/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2

InChI Key

PQTBFWJIEXDOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=S)CCCO

Origin of Product

United States

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